molecular formula C13H18Cl2N2O2 B2547420 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride CAS No. 1171620-74-8

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride

Cat. No.: B2547420
CAS No.: 1171620-74-8
M. Wt: 305.2
InChI Key: DXOHGBGFULCFIF-UHFFFAOYSA-N
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Description

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride is an organic compound that belongs to the class of phenylmorpholines. This compound is characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride typically involves the reaction of 4-morpholinylbenzylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Scientific Research Applications

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for a wide range of chemical reactions and applications in various fields of research .

Properties

IUPAC Name

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c1-10(14)13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16;/h2-5,10H,6-9H2,1H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOHGBGFULCFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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